2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a structurally complex organic compound featuring a 2,4-dichlorophenoxy group linked via an acetamide bridge to a 2-(4-sulfamoylphenyl)ethyl moiety. This combination of functional groups confers unique physicochemical and biological properties. The dichlorophenoxy group is associated with herbicidal and growth-regulating activities, as seen in analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) , while the sulfamoylphenyl group is commonly linked to enzyme inhibition and antibacterial activity .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c17-12-3-6-15(14(18)9-12)24-10-16(21)20-8-7-11-1-4-13(5-2-11)25(19,22)23/h1-6,9H,7-8,10H2,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAWHPOCWWONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(4-sulfamoylphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Overview
2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a compound that combines several functional groups, making it of interest in various scientific and industrial applications. Its unique structure allows for potential use in medicinal chemistry, agricultural science, and materials development. This article explores its applications based on current research findings and case studies.
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent, particularly in the development of antibacterial and anti-inflammatory drugs. The sulfonamide group is known for its role in inhibiting bacterial growth by mimicking natural substrates that inhibit essential enzymes.
- Case Study : Research has indicated that compounds with similar structures show promising activity against various bacterial strains, suggesting that derivatives of this compound could be further explored for their antibacterial properties .
Agricultural Science
The dichlorophenoxy moiety is structurally related to herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), allowing for its potential application as a herbicide or plant growth regulator.
- Application Insight : The compound's ability to influence plant hormone activity can be harnessed to develop new herbicides with improved efficacy and reduced environmental impact .
Materials Science
Due to its unique chemical structure, this compound can serve as a building block for the synthesis of novel materials with specific properties such as enhanced stability or reactivity.
- Research Findings : Studies have shown that incorporating sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness arises from its hybrid structure, merging a dichlorophenoxy moiety with a sulfamoylphenyl ethyl group. Key structural analogs and their distinguishing features are summarized below:
Enzyme Inhibition and Antibacterial Effects
The sulfamoyl group in the target compound is critical for binding to enzymes like carbonic anhydrase or cytochrome P450, as seen in related sulfonamides . Compared to 2,4-D, which primarily acts as a herbicide, the hybrid structure of the target compound may enable dual herbicidal and antimicrobial activity. For example, N-[2-(4-sulfamoylphenyl)ethyl]acetamide exhibits antibacterial effects against Gram-positive pathogens, while the dichlorophenoxy moiety could synergize with this activity .
Anticancer and Anti-inflammatory Potential
Compounds with dichlorophenoxy groups, such as N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, show moderate anticancer activity via apoptosis induction . The target compound’s acetamide bridge may enhance cellular uptake compared to non-acetamide analogs, as seen in thiourea derivatives ().
Herbicidal Activity
The dichlorophenoxy group aligns with auxin-like growth regulation mechanisms, similar to 2,4-D and WH7 (a triazole derivative in ). However, the sulfamoyl group may reduce phytotoxicity compared to simpler herbicides, broadening its applicability .
Physicochemical Properties
- Solubility : The sulfamoyl group enhances water solubility compared to halogen-only analogs (e.g., brominated derivatives in ). Hydrochloride salt formation, as seen in related acetamides (), could further improve bioavailability.
- However, the sulfamoyl moiety may stabilize the compound via hydrogen bonding .
- Molecular Weight : Estimated at ~420–450 g/mol (based on analogs in and ), placing it within the acceptable range for drug-like molecules.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and enzyme inhibition. This article explores its chemical properties, biological activities, and relevant research findings.
The compound's chemical characteristics are essential for understanding its biological activity. Below is a summary of its key properties:
| Property | Details |
|---|---|
| Molecular Formula | C16 H16 Cl2 N2 O4 S |
| Molecular Weight | 403.28 g/mol |
| LogP | 1.721 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 82.47 Ų |
Anti-Inflammatory Properties
Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid, including this compound, exhibit significant anti-inflammatory activity. A study highlighted that these compounds selectively inhibit the COX-2 enzyme, which is crucial in the inflammatory response. The inhibition of COX-2 can lead to reduced production of prostaglandins, thus alleviating inflammation and pain .
Enzyme Inhibition
The compound has been studied for its interaction with various enzymes. Notably, molecular docking studies have shown that it effectively binds to the active site of COX-2, surpassing the binding affinity of its parent compound, 2-(2,4-dichlorophenoxy)acetic acid. This suggests that modifications in the compound's structure enhance its potential as an anti-inflammatory agent .
Case Studies and Research Findings
- Molecular Docking Studies
- In Vivo Studies
- Structure-Activity Relationship (SAR) Analysis
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Sulfonation : Start with sulfonation of 2,4-dichloroaniline to form 2,4-dichlorophenylsulfonamide.
Coupling : React with 4-aminobenzenesulfonamide to generate an intermediate amine.
Acetylation : Use 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) for final coupling .
Optimization Tips :
- Control temperature (e.g., 0–5°C for acetylation to prevent side reactions).
- Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
- Monitor purity via HPLC or TLC at each step .
Q. How should researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., sulfamoyl, dichlorophenoxy groups). For example, the sulfamoyl proton resonates at δ 7.5–8.0 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~503.3 g/mol).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Q. What are the primary biological targets or pathways hypothesized for this compound?
Based on structural analogs (e.g., ):
- Enzyme Inhibition : Potential cyclooxygenase (COX) or carbonic anhydrase inhibition due to sulfamoyl and acetamide motifs.
- Receptor Modulation : GPCRs or tyrosine kinase receptors via phenoxy and ethyl linker interactions.
- Anticancer Activity : Apoptosis induction via mitochondrial pathway (observed in chromenone analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzyme assays vs. cell-based viability tests).
- Dose-Response Analysis : Compare IC₅₀ values; discrepancies may arise from off-target effects at higher concentrations.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
-
Core Modifications :
-
In Silico Screening : Use Schrödinger Suite to prioritize analogs with improved LogP (<3.5) and polar surface area (>80 Ų) for bioavailability .
Q. How should researchers design in vivo studies to evaluate therapeutic potential while addressing pharmacokinetic limitations?
- Formulation : Use PEGylated nanoparticles to enhance solubility (logP ~4.2 suggests hydrophobicity).
- Dosing Regimen : Administer intraperitoneally (10 mg/kg daily) in xenograft models, monitoring plasma half-life via LC-MS/MS.
- Metabolite Identification : Perform hepatic microsome assays to identify primary metabolites (e.g., sulfamoyl hydrolysis products) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between MTT and colony formation assays?
- MTT Limitations : May overestimate viability due to mitochondrial reductase activity in stressed cells.
- Colony Formation : More stringent for proliferative capacity.
- Resolution : Combine with apoptosis markers (e.g., Annexin V/PI flow cytometry) .
Q. What analytical methods validate compound stability under physiological conditions?
- pH Stability Test : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; analyze degradation via UPLC.
- Light/Temperature Stability : Store at -80°C in amber vials; avoid freeze-thaw cycles .
Methodological Tables
Q. Table 1. Key Analytical Parameters
| Parameter | Method | Expected Result |
|---|---|---|
| Purity | HPLC (C18) | ≥95% |
| Molecular Weight | ESI-MS | 503.3 [M+H]⁺ |
| LogP | Shake-flask | 4.2 ± 0.3 |
| Aqueous Solubility | Nephelometry | 12 µM (pH 7.4) |
Q. Table 2. Suggested In Vitro Assays
| Assay | Purpose | Reference |
|---|---|---|
| COX-2 Inhibition | Anti-inflammatory | |
| Caspase-3 Activation | Apoptosis Induction | |
| hERG Channel Binding | Cardiotoxicity Screening |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
